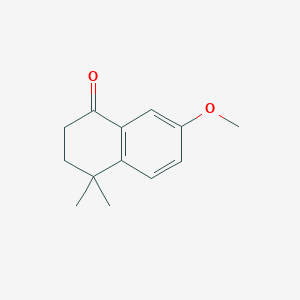

7-Methoxy-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one

Description

7-Methoxy-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one is a tetralone derivative characterized by a methoxy group at the C7 position and two methyl groups at the C4 position of the naphthalenone core.

Properties

IUPAC Name |

7-methoxy-4,4-dimethyl-2,3-dihydronaphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-13(2)7-6-12(14)10-8-9(15-3)4-5-11(10)13/h4-5,8H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUTWROAJKCYDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C2=C1C=CC(=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00311764 | |

| Record name | 7-Methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23203-49-8 | |

| Record name | NSC245166 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route from 2,6-Dimethylbenzaldehyde

One common laboratory synthesis involves the use of 2,6-dimethylbenzaldehyde as the starting material, reacting with acetic acid and methanol under acidic reflux conditions to induce cyclization and formation of the naphthalenone core with methoxy substitution.

- Reagents: 2,6-dimethylbenzaldehyde, acetic acid, methanol

- Conditions: Reflux in acidic medium

- Mechanism: The reaction proceeds via acid-catalyzed cyclization and methylation to install the methoxy group at the 7-position and the dimethyl substitution at the 4-position, yielding the dihydro-2H-naphthalen-1-one structure.

- Scale: This method is adaptable to industrial scale with optimization for yield and cost-efficiency, including continuous flow reactors for better control and reproducibility.

| Parameter | Details |

|---|---|

| Starting Material | 2,6-Dimethylbenzaldehyde |

| Solvent | Acetic acid, methanol |

| Reaction Type | Acid-catalyzed cyclization |

| Temperature | Reflux |

| Product Features | Methoxy group at position 7, 4,4-dimethyl substitution |

Preparation via 4,4-Dimethyl-3,4-dihydro-2H-naphthalen-1-one Intermediate

A related approach involves first synthesizing the unsubstituted 4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one intermediate, which can then be functionalized to introduce the methoxy group.

- Synthesis of Intermediate:

- React 5,5-dimethyl-dihydro-furan-2-one with benzene in the presence of aluminum chloride catalyst.

- Conditions include stirring at 0°C followed by reflux for 3 hours.

- Workup involves quenching with dilute HCl and washing steps to isolate the product with approximately 75% yield.

- Subsequent Methoxylation:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Formation of intermediate | 5,5-dimethyl-dihydro-furan-2-one + benzene + AlCl3, reflux 3h | 75 |

| Methoxylation | Methylating agent under acidic/basic conditions | Variable |

Multi-step Synthetic Routes Involving (7-Methoxy-1-naphthyl) Acetonitrile Intermediates

Several patented methods describe the preparation of intermediates such as 1-cyano-1-(7-methoxy-3,4-dihydro-1-naphthyl)methanol esters , which are precursors to the target compound or related derivatives like agomelatine.

- Method One (Patent CN104803882B):

- Starts from (7-methoxy-1-naphthyl) formic acid, followed by reduction, halogenation, and cyanation steps.

- Involves hazardous reagents like thionyl chloride and potassium cyanide, making the process complex and environmentally challenging.

- Method Two (Patent EP0447285):

- Uses 7-methoxytetralone as starting material, undergoing six reaction steps including bromoacetate formation and catalytic hydrogenation.

- The process is lengthy, low yielding, and requires high-pressure hydrogenation, limiting industrial scalability.

- Organic Acid and Solvent Use:

| Method | Starting Material | Key Steps | Challenges | Environmental Impact |

|---|---|---|---|---|

| Method One | (7-methoxy-1-naphthyl) formic acid | Reduction, halogenation, cyanation | Use of toxic reagents, complex | High due to toxic chemicals |

| Method Two | 7-methoxytetralone | Bromoacetate formation, hydrogenation | Long steps, low yield, high pressure | Moderate to high |

Alternative Synthetic Approaches and Industrial Considerations

- Eco-friendly and Scalable Processes:

Recent patents emphasize the need for simplified, cost-effective, and environmentally benign processes for synthesizing 7-methoxy derivatives and related compounds. These focus on avoiding hazardous reagents, reducing reaction times, and improving yields to facilitate industrial production. - Solvent Selection:

Use of greener solvents or solvent-free conditions is preferred where possible to minimize environmental footprint. - Purification:

Crystallization and recrystallization from ethanol or other solvents are common for product isolation and purity enhancement.

Summary Table of Preparation Methods

Research Findings and Notes

- The preparation of 7-Methoxy-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one is often linked to intermediates used in pharmaceutical synthesis, such as agomelatine, which requires high purity and well-characterized compounds.

- Optimization of reaction conditions, including solvent choice, temperature, and reagent stoichiometry, directly influences yield and environmental impact.

- Industrial methods prioritize safety and scalability, often avoiding toxic reagents like thionyl chloride and potassium cyanide, favoring catalytic and milder conditions.

- Characterization of intermediates and final products typically involves NMR (1H, 13C), IR, Mass Spectrometry, and crystallographic techniques to ensure structural fidelity.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Table 1: Synthesis Overview

| Method | Reagents | Conditions |

|---|---|---|

| Laboratory | 2,6-Dimethylbenzaldehyde, Acetic Acid | Reflux |

| Industrial | Similar reagents with optimization | Continuous flow reactors |

Chemistry

In organic chemistry, 7-Methoxy-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one serves as an important intermediate for synthesizing more complex organic molecules. It can undergo various reactions including oxidation and reduction:

- Oxidation : Converts to ketones or carboxylic acids.

- Reduction : Forms alcohols or alkanes.

Biology

Research indicates that derivatives of this compound exhibit potential biological activities:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.

- Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation.

Medicine

Ongoing research aims to explore the pharmaceutical potential of this compound. Its mechanism involves interaction with specific molecular targets that may modulate enzyme activity or cellular receptors.

Industry

In industrial applications, this compound is utilized as a precursor for:

- Organic Light Emitting Diodes (OLEDs) : Its properties make it suitable for use in advanced electronic materials.

Table 2: Applications Overview

| Application Area | Specific Uses |

|---|---|

| Chemistry | Intermediate in organic synthesis |

| Biology | Antimicrobial and anticancer research |

| Medicine | Potential pharmaceutical agent |

| Industry | Precursor for OLEDs and specialty chemicals |

Case Study 1: Anticancer Activity

A study published in Frontiers in Chemistry evaluated the anticancer effects of various naphthalene derivatives including this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models. The compound's ability to induce apoptosis in cancer cells was highlighted as a key mechanism of action.

Case Study 2: Herbicidal Activity

Research focused on herbicides has identified aryl-naphthyl methanone derivatives as promising candidates. A derivative similar to this compound displayed effective herbicidal action against AtHPPD (4-Hydroxyphenylpyruvate dioxygenase), suggesting potential agricultural applications.

Mechanism of Action

The mechanism of action of 7-Methoxy-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its reactivity and binding affinity. The compound may act by modulating enzyme activity or interacting with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Position and Type :

- The target compound lacks hydroxyl or halogen substituents but features a methoxy group at C7, distinguishing it from antifungal hydroxylated analogs like 4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one .

- Halogenated derivatives (e.g., bromo or chloro at C7) are primarily used as intermediates in drug synthesis, whereas methoxybenzylidene derivatives exhibit unique reactivity in cycloaddition reactions .

The absence of polar groups in the target compound may limit bioactivity but enhance stability for synthetic applications.

Synthetic Routes :

- The base structure, 4,4-dimethyl-3,4-dihydronaphthalen-1-one, is synthesized via Friedel-Crafts acylation using AlCl₃ in benzene (75% yield) .

- Methoxy and halogen substituents are introduced via electrophilic substitution or condensation reactions (e.g., methoxybenzylidene derivative via para-anisaldehyde condensation) .

Biological Activity

7-Methoxy-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one (CAS No. 23203-49-8) is an organic compound with the molecular formula . It is a derivative of naphthalene characterized by a methoxy group at the 7th position and two methyl groups at the 4th position. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In a study evaluating various synthesized compounds, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.78 µg/ml against Gram-positive bacteria such as Staphylococcus aureus . These findings highlight the potential of this compound in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of specific signaling pathways and enzyme activities. The presence of the methoxy and methyl groups enhances its reactivity and binding affinity to cellular targets, which may contribute to its efficacy as an anticancer agent.

The biological activity of this compound is believed to involve interactions with various molecular targets within cells. These interactions can lead to alterations in enzyme activity and receptor binding, resulting in diverse biological effects. For instance, it may inhibit specific enzymes crucial for bacterial survival or cancer cell proliferation.

Case Studies and Experimental Data

- Antibacterial Activity :

- Anti-inflammatory Effects :

Data Table: Biological Activities of this compound Derivatives

| Activity Type | Test Organism | MIC (µg/ml) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.78 | |

| E. coli | 1.562 | ||

| Anti-inflammatory | Heat-induced protein denaturation | 31.25 |

Synthetic Routes

The synthesis of this compound typically involves:

- Reagents : 2,6-dimethylbenzaldehyde, acetic acid, methanol.

- Conditions : Reflux in an acidic medium.

This compound serves as an intermediate in organic synthesis and has applications in medicinal chemistry due to its promising biological activities.

Industrial Applications

In addition to its laboratory applications, this compound is being explored for use in:

- Pharmaceutical development.

- Organic light-emitting materials.

Q & A

Q. What are the standard synthetic routes for 7-Methoxy-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one, and how can reaction efficiency be optimized?

A widely cited method involves Friedel-Crafts acylation of substituted benzene derivatives followed by hydrazine hydrate reduction and dehydration. For example, succinic anhydride is reacted with a substituted benzene under Friedel-Crafts conditions to form an intermediate, which is then reduced and dehydrated to yield the target compound . Optimization strategies include:

- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) for improved electrophilic substitution.

- Solvent control : Methanol or dichloromethane for better solubility and reaction monitoring via TLC.

- Purification : Silica gel column chromatography (e.g., CH₂Cl₂:MeOH = 40:1) to isolate high-purity crystals .

Q. How is the structural integrity of this compound validated experimentally?

Key techniques include:

- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 8.3 Å, b = 8.4 Å, c = 12.1 Å confirm molecular geometry .

- NMR spectroscopy : Distinct methoxy (δ ~3.8 ppm) and carbonyl (δ ~200 ppm) signals in ¹H/¹³C NMR spectra.

- Mass spectrometry : Molecular ion peaks (e.g., m/z 218 [M⁺]) validate the molecular formula .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Exposure mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/dermal contact, as related naphthalene derivatives exhibit respiratory toxicity .

- Storage : Keep in airtight containers away from ignition sources (per NFPA guidelines) .

- Waste disposal : Neutralize acidic byproducts before disposal in designated chemical waste streams .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in electrophilic substitution reactions?

The methoxy group at position 7 acts as an electron-donating group, activating the aromatic ring toward electrophilic attack. Computational studies (e.g., DFT) can map electron density distribution to predict regioselectivity. For example, methoxy groups increase electron density at the para and ortho positions, favoring nitration or halogenation at these sites . Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying substituents) is recommended.

Q. What mechanistic insights explain contradictions in reported yields for cross-coupling reactions involving this compound?

Discrepancies often arise from:

- Catalyst deactivation : Pd-based catalysts may degrade in the presence of sterically hindered substrates.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may stabilize intermediates, altering reaction pathways .

- Temperature effects : Higher temperatures (e.g., 80°C vs. room temperature) can shift equilibrium toward side products. Systematic screening via Design of Experiments (DoE) is advised to identify optimal conditions .

Q. How can advanced spectroscopic methods resolve ambiguities in stereochemical assignments?

- VCD (Vibrational Circular Dichroism) : Differentiates enantiomers by analyzing IR absorption differences in chiral centers.

- NOESY NMR : Detects spatial proximity between protons (e.g., confirming cis vs. trans configurations in dihydro derivatives) .

- SC-XRD (Single-Crystal X-ray Diffraction) : Resolves absolute configuration, as demonstrated for structurally similar naphthalenones .

Q. What strategies are effective for evaluating the biological activity of this compound in in vitro models?

- Antimicrobial assays : Broth microdilution (e.g., MIC determination against S. aureus or E. coli) .

- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .

- Molecular docking : Predict binding affinity to target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Sample purity : Verify via HPLC (≥95% purity) to rule out impurities affecting physical properties.

- Crystallization conditions : Polymorphism can alter melting points; recrystallize from different solvents (e.g., EtOH vs. hexane) .

- Instrument calibration : Cross-validate NMR chemical shifts with internal standards (e.g., TMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.